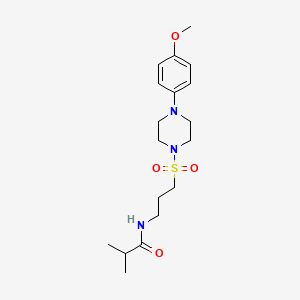

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)isobutyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

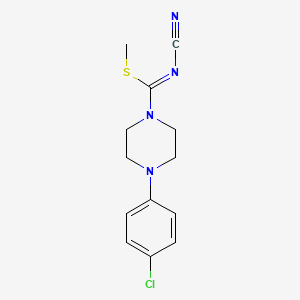

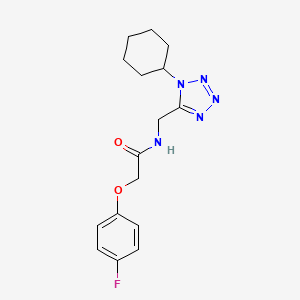

The compound is a derivative of piperazine, which is a six-membered ring containing two nitrogen atoms . Piperazines are important in medicinal chemistry due to their many pharmacological properties .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized and characterized using spectroscopic techniques .Molecular Structure Analysis

The compound likely contains a piperazine ring, which is a six-membered ring with two nitrogen atoms . Theoretical calculations such as DFT can be used to determine geometric parameters and spectroscopic data .Aplicaciones Científicas De Investigación

Serotonin Receptor Binding

This compound has been studied for its binding affinity to the 5-HT1A receptor , which is a subtype of serotonin receptor. The 5-HT1A receptor plays a crucial role in the modulation of neurotransmission and is implicated in various neurological and psychiatric disorders. The compound’s ability to bind selectively to this receptor suggests potential applications in treating conditions such as anxiety, depression, and schizophrenia .

Neuroprotective Agent

Due to its structural features, the compound may act as a neuroprotective agent. Its potential to cross the blood-brain barrier makes it a candidate for the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s, where the protection of neuronal integrity is crucial .

Anticancer Activity

Compounds with similar structures have shown anticancer properties, particularly in targeting overactive signaling pathways in cancer cells. Research into this compound could explore its efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models .

Treatment of Motor Neuron Diseases

The compound’s structural analogs have been proposed for the treatment and prevention of motor neuron diseases and neuromuscular junction disorders. This suggests that the compound itself may have therapeutic applications in conditions like amyotrophic lateral sclerosis (ALS) and spinal muscular atrophy (SMA) .

Benign Prostatic Hyperplasia (BPH) Treatment

Research indicates that derivatives of this compound can induce apoptosis in benign prostatic hyperplasia independently of α1-adrenoceptor blocking. This points to its potential use in treating BPH, a common condition causing urinary symptoms in older men .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of this compound are the α1D and α1A adrenoceptors . These receptors are part of the adrenergic system, which plays a crucial role in the regulation of various physiological processes, including smooth muscle contraction, cardiac output, and neurotransmitter release.

Mode of Action

The compound exhibits high subtype-selectivity to both α1D and α1A adrenoceptors . It interacts with these targets, leading to a decrease in cell proliferation and an induction of apoptosis . Interestingly, the apoptotic induction is an α1-independent action .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. RNA-Seq analysis has identified six anti-apoptotic genes (Bcl-3, Bmi-1, ITGA2, FGFR3, RRS1, and SGK1) that are involved in the apoptotic induction of the compound in BPH-1 . Among these, Bmi-1 was found to play a significant role .

Result of Action

In vitro, the compound exhibited significant cell viability inhibition and apoptotic induction in the BPH-1 cell line .

Propiedades

IUPAC Name |

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O4S/c1-15(2)18(22)19-9-4-14-26(23,24)21-12-10-20(11-13-21)16-5-7-17(25-3)8-6-16/h5-8,15H,4,9-14H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFCKBQBGMGVCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2889396.png)

amine hydrochloride](/img/structure/B2889397.png)

![3-isopentyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2889400.png)

![N-(4-ethylphenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2889404.png)

![8-(2-Chloro-6-fluorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2889405.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methylbenzamide](/img/structure/B2889406.png)

![2-Chloro-N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]acetamide](/img/structure/B2889408.png)

![5-(3-chlorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2889414.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2889415.png)